5,7,12,14-Tetraaza-6,13-dithiapentacene
Description
5,7,12,14-Tetraaza-6,13-dithiapentacene is a nitrogen- and sulfur-containing heteroacene derivative with a pentacene backbone. These compounds are of interest for organic electronics due to their tunable electronic structures, air stability, and charge transport capabilities .
Properties
Molecular Formula |
C16H8N4S2 |
|---|---|
Molecular Weight |
320.4g/mol |
IUPAC Name |
2,13-dithia-4,11,15,22-tetrazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5,7,9,11,14,16,18,20-decaene |
InChI |
InChI=1S/C16H8N4S2/c1-2-6-10-9(5-1)17-13-14(18-10)22-16-15(21-13)19-11-7-3-4-8-12(11)20-16/h1-8H |
InChI Key |
CFLHFRUIYUCACJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC4=NC5=CC=CC=C5N=C4S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC4=NC5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
6,13-Diethynyl-5,7,12,14-tetraazapentacene (Miao et al., 2009)
- Structure : Features ethynyl (-C≡C-) substituents at the 6,13-positions and four nitrogen atoms in the pentacene core.
- Properties : Air-stable, crystalline, and exhibits n-type semiconductor behavior. The ethynyl groups enhance solubility and intermolecular π-π stacking .
- Applications: Potential n-channel material for organic field-effect transistors (OFETs) .
5,7,12,14-Tetraphenyl-6,13-diazapentacene (3b)
- Structure : Phenyl substituents at the 5,7,12,14-positions with two nitrogen atoms in the core.
- Properties : Demonstrates n-type behavior with electron mobility up to 3.2×10⁵ cm² V⁻¹ s⁻¹. The phenyl groups improve stability against photooxidation but slightly reduce mobility compared to unsubstituted diazapentacenes (10⁵–10⁶ cm² V⁻¹ s⁻¹) .
- Applications : Used in OFETs with high on/off ratios (~10⁴) .
Dihydrotetraazapentacenes (Compounds 18–20)
- Structure : Chlorine-substituted dihydrotetraazapentacenes with reduced aromaticity in the core.
- Properties : High thermal stability (m.p. >250°C) and yields of 70–82%. The dihydro structure introduces partial saturation, altering electronic properties .
15,15,16,16-Tetrabromo-5,7,12,14-tetraazapentacene-p-quinodimethane (4Br4AzaPn)
- Structure : Bromine substituents at the terminal positions.
- NMR data (δ 8.16 ppm for CH) confirm structural integrity .
Electronic and Charge Transport Properties
| Compound | Mobility (cm² V⁻¹ s⁻¹) | Stability | Key Substituents |
|---|---|---|---|
| TIPS-TAP (6,13-bis(TIPS-ethynyl)-5,7,12,14-tetraazapentacene) | ~10⁻³–10⁻² (film) | Air-stable | TIPS-ethynyl |
| 5,7,12,14-Tetraazapentacene (1–3) | 2×10⁻² (amorphous film) | High thermal/optical stability | None (parent structure) |
| 3b (Tetraphenyl-diazapentacene) | 3.2×10⁵ (single crystal) | Photooxidation-resistant | Phenyl |
| FAOP/TAOP (Dioxatetraazapentacenes) | N/A (resistive switching) | Stable in devices | Furan/thiophene, oxygen |
- TIPS-TAP : Vacuum-deposited films show grain boundary (GB)-dependent mobility, with dip-coated films achieving single-crystalline domains and higher performance .
- Amorphous Tetraazapentacenes : Mobility of 2×10⁻² cm² V⁻¹ s⁻¹ in air-stable amorphous films, making them suitable for flexible electronics .
- Dioxatetraazapentacenes (FAOP/TAOP) : Exhibit bipolar resistive switching in memory devices due to oxygen incorporation, a distinct application compared to charge transport .
Functional Group Impact
- Ethynyl Groups (TIPS-TAP) : Improve solubility and film morphology, enabling solution-processed devices .
- Sulfur vs. Oxygen : Dithiapentacene analogs (e.g., 5,7,12,14-Tetraaza-6,13-dithiapentacene) are expected to exhibit stronger electron-accepting properties than oxygen-containing FAOP/TAOP due to sulfur’s polarizability .
- Bromine/Chlorine : Halogenation increases electron affinity, favoring n-type behavior but may reduce mobility due to steric effects .
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